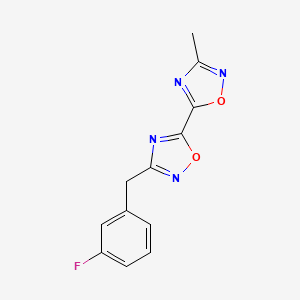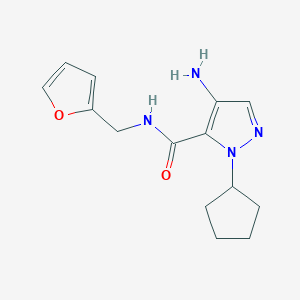![molecular formula C24H24N6O6 B3017553 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207019-19-9](/img/structure/B3017553.png)
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with primary amines, as seen in the creation of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives . Another approach includes the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione under acidic conditions, yielding a product confirmed by NMR spectroscopy and single-crystal X-ray diffraction . Additionally, the synthesis of new triazafulvalene systems involves [2+2] cycloaddition reactions followed by substitution and alkylation steps .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed using spectroscopic methods such as NMR. For instance, the structure of 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was ascertained using this technique . The molecular structure is crucial for understanding the chemical properties and potential biological activities of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole derivatives are multi-step and can include the formation of Schiff bases, Mannich base derivatives , and the generation of oxadiazole-tailed 1,2,4-oxadiazolidine-3,5-diones . These reactions are carefully designed to introduce specific functional groups that may confer desired biological activities, such as antimicrobial or antihyperglycemic effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the presence of methoxy and ethoxy groups can affect the solubility and reactivity of the molecules. The antimicrobial activities of some newly synthesized compounds indicate that their chemical properties confer the ability to interact with and inhibit the growth of microorganisms . Similarly, the antihyperglycemic activity of 1,2,4-oxadiazolidine-3,5-diones suggests that their chemical structure is conducive to interacting with biological targets relevant to glucose metabolism .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiprotozoal Activity
Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole heterocyclic frameworks, similar to the queried chemical, have been synthesized and investigated for their biological activities. These compounds have shown significant anti-protozoal and anti-cancer properties. The synthesis process involves the 1,3-dipolar cycloaddition reaction, highlighting the versatility of these heterocycles in medicinal chemistry (Dürüst et al., 2012).
Antimicrobial and Anticancer Activities
Another research focus is the development of 1,2,4-triazole derivatives for their antimicrobial properties. These compounds have been synthesized from various reactions and screened for their effectiveness against several microorganisms, showing good to moderate activities (Bektaş et al., 2010). Additionally, isatin-based 1,2,3-triazoles have been prepared and identified as potent inhibitors against caspase-3, a key enzyme in apoptosis, suggesting their potential as anticancer agents (Jiang & Hansen, 2011).
Antihyperglycemic Activity
Compounds from the 1,2,4-oxadiazolidine-3,5-dione series have been evaluated as oral antihyperglycemic agents in diabetic mouse models, demonstrating their potential in managing type 2 diabetes mellitus through significant reductions in plasma glucose levels (Malamas et al., 2001).
Eigenschaften
IUPAC Name |
3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O6/c1-4-34-16-9-7-15(8-10-16)30-23(31)20-21(24(30)32)29(28-26-20)13-19-25-22(27-36-19)14-6-11-17(35-5-2)18(12-14)33-3/h6-12,20-21H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFJFHHPOOZROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)OCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B3017474.png)

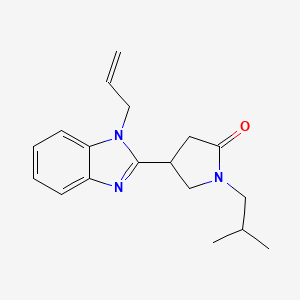
![Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3017479.png)

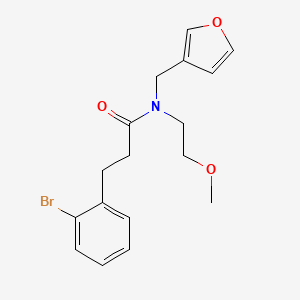
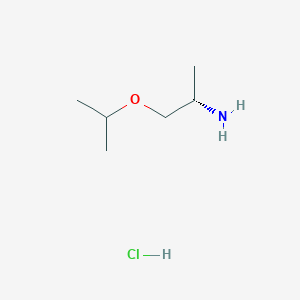
![2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B3017485.png)

